molecular formula C17H22N2O2 B14981778 3-methyl-N-(8-propoxyquinolin-5-yl)butanamide

3-methyl-N-(8-propoxyquinolin-5-yl)butanamide

Cat. No.: B14981778
M. Wt: 286.37 g/mol
InChI Key: WNUBOPNPRGVJHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-N-(8-propoxyquinolin-5-yl)butanamide is an organic compound that belongs to the class of amides It features a quinoline ring substituted with a propoxy group at the 8th position and a butanamide chain at the 5th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(8-propoxyquinolin-5-yl)butanamide can be achieved through a multi-step process involving the following key steps:

    Formation of 8-propoxyquinoline: This can be synthesized by reacting quinoline with propyl bromide in the presence of a base such as potassium carbonate.

    Nitration and Reduction: The 8-propoxyquinoline undergoes nitration to introduce a nitro group at the 5th position, followed by reduction to convert the nitro group to an amine.

    Amide Formation: The resulting amine is then reacted with 3-methylbutanoyl chloride in the presence of a base like triethylamine to form the desired amide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-(8-propoxyquinolin-5-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products

    Oxidation: Formation of quinoline N-oxides or carboxylic acids.

    Reduction: Formation of reduced amides or amines.

    Substitution: Introduction of various alkyl or aryl groups at the quinoline ring.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structure, which may interact with biological targets.

    Materials Science: The compound can be used in the development of organic semiconductors or light-emitting diodes (LEDs) due to its conjugated system.

    Biological Studies: It can be used as a probe to study enzyme interactions or as a ligand in receptor binding studies.

Mechanism of Action

The mechanism of action of 3-methyl-N-(8-propoxyquinolin-5-yl)butanamide would depend on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The quinoline ring can intercalate with DNA, potentially affecting gene expression. The propoxy group may enhance its lipophilicity, improving cell membrane permeability.

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-N-(2’-phenylethyl)-butanamide
  • 3-methyl-N-(2’-phenylethyl)-butanamide
  • 3,4-dihydroxy-N-methyl-4-(4-oxochroman-2-yl)butanamide

Uniqueness

3-methyl-N-(8-propoxyquinolin-5-yl)butanamide is unique due to the presence of both a quinoline ring and a propoxy group, which may confer distinct chemical and biological properties compared to other similar amides. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

Molecular Formula

C17H22N2O2

Molecular Weight

286.37 g/mol

IUPAC Name

3-methyl-N-(8-propoxyquinolin-5-yl)butanamide

InChI

InChI=1S/C17H22N2O2/c1-4-10-21-15-8-7-14(19-16(20)11-12(2)3)13-6-5-9-18-17(13)15/h5-9,12H,4,10-11H2,1-3H3,(H,19,20)

InChI Key

WNUBOPNPRGVJHK-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C2C(=C(C=C1)NC(=O)CC(C)C)C=CC=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.